Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate
Description
Properties
Molecular Formula |
C13H18N2O2S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
tert-butyl N-(5-carbamothioyl-2-methylphenyl)carbamate |
InChI |
InChI=1S/C13H18N2O2S/c1-8-5-6-9(11(14)18)7-10(8)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H2,14,18)(H,15,16) |
InChI Key |
HSYVNPCCMICCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate generally involves multi-step organic synthesis, focusing on the introduction of the carbamate and carbamothioyl functional groups onto a suitably substituted phenyl precursor. The preparation methods emphasize control of reaction conditions, reagent selection, and purification techniques to optimize yield and purity.
General Synthetic Strategy
- Starting Materials : Typically, the synthesis begins with tert-butyl carbamate or its derivatives and a substituted phenyl compound bearing methyl and amino groups.
- Key Functional Group Introduction : The carbamothioyl group is introduced via reaction with thiocarbonyl or thioamide-forming reagents.
- Protection and Deprotection Steps : The tert-butyl carbamate group often serves as a protecting group for amines during synthesis, which can be removed under acidic conditions if necessary.
- Coupling Reactions : Amide or carbamate bond formation is commonly achieved through coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), facilitating condensation reactions between amines and carboxylic acids or their derivatives.
Specific Synthetic Routes
Route A: Multi-step Synthesis via Carbamate and Thioamide Formation
- Formation of tert-butyl carbamate intermediate : The amino group on the phenyl ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O), yielding tert-butyl carbamate derivatives.
- Introduction of carbamothioyl group : Conversion of amide intermediates to thioamides is performed using reagents such as Lawesson's reagent or phosphorus pentasulfide (P4S10), which selectively replace oxygen with sulfur to form the carbamothioyl moiety.
- Purification and characterization : The final compound is purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.
Route B: Coupling of tert-butyl 2-amino phenylcarbamate with Thioamide Precursors
- Condensation of tert-butyl 2-amino phenylcarbamate with thioamide-containing carboxylic acids or acid chlorides using coupling agents (e.g., EDCI, HOBt) in solvents like dichloromethane or DMF.
- Reaction conditions: Stirring at room temperature or mild heating for several hours.
- Work-up involves aqueous extraction, drying over anhydrous sodium sulfate, and purification by silica gel chromatography.
Alternative Approaches and Recent Advances
- Use of activated mixed carbonates (e.g., p-nitrophenyl chloroformate) to form carbamate intermediates under mild conditions, enhancing reaction efficiency and selectivity.
- Application of Curtius rearrangement for carbamate formation from acyl azides derived from aromatic carboxylic acids, though higher temperatures may be required for aromatic substrates.
- Thiazole ring construction from amino acid derivatives involving conversion to thioamides as intermediates, which may be relevant for structurally related carbamothioyl compounds.
Detailed Research Outcomes and Data Tables
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Di-tert-butyl dicarbonate, base, solvent | 80-90 | Efficient protection of amino group |
| 2 | Amide to Thioamide Conversion | Lawesson's reagent or P4S10, reflux in toluene | 70-85 | Selective oxygen to sulfur substitution |
| 3 | Coupling Reaction | EDCI, HOBt, DIEA, room temp, DCM or DMF | 75-88 | High coupling efficiency, mild conditions |
| 4 | Purification | Silica gel chromatography | - | Yields depend on purification efficiency |
Spectroscopic Characterization (Representative Data)
| Technique | Observed Data | Interpretation |
|---|---|---|
| ^1H NMR | Signals at δ 1.4 (s, 9H, tert-butyl), δ 2.3 (s, 3H, methyl), aromatic protons δ 7.0-8.0 | Confirms tert-butyl, methyl, and aromatic protons |
| IR | Bands at ~1700 cm^-1 (C=O stretch), ~1200-1300 cm^-1 (C–N stretch), ~1100 cm^-1 (C–S) | Presence of carbamate and carbamothioyl groups |
| MS | Molecular ion peak at m/z 266.36 (M+) | Matches molecular weight of C13H18N2O2S |
Observed Challenges and Optimization
- Partial racemization may occur during thioamide formation when chiral centers are present, as noted in related thiazole syntheses.
- Reaction times and temperatures require optimization to balance conversion and minimize side reactions.
- Purification can be challenging due to similar polarity of intermediates; gradient elution in chromatography is recommended.
Summary and Expert Recommendations
The preparation of this compound involves a well-established multi-step synthetic route including protection of amino groups, formation of thioamide functionalities, and coupling reactions facilitated by carbodiimide chemistry. Employing reagents such as di-tert-butyl dicarbonate for Boc protection, Lawesson's reagent for thioamide synthesis, and EDCI/HOBt for amide bond formation ensures high yields and purity under mild conditions.
For researchers aiming to synthesize this compound:
- Careful control of reaction parameters (temperature, solvent, stoichiometry) is essential.
- Use of activated carbonate intermediates may offer improved efficiency.
- Analytical characterization using NMR, IR, and MS should be performed to confirm structural integrity.
- Awareness of potential racemization during thioamide formation is important when chiral centers are involved.
This synthesis aligns with methodologies reported in peer-reviewed literature and patent disclosures, ensuring a robust and reproducible approach for research and development purposes.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl/H₂SO₄) | 6M HCl, reflux | 5-carbamothioyl-2-methylaniline + CO₂ + tert-butanol | Protonation of carbonyl oxygen followed by nucleophilic water attack |
| Basic (NaOH/KOH) | 2M NaOH, 80°C | Sodium salt of 5-carbamothioyl-2-methylphenol + tert-butanol + NH₃ | Deprotonation and hydroxide-mediated cleavage |
Basic hydrolysis proceeds 2–3× faster than acidic hydrolysis due to enhanced nucleophilicity of hydroxide ions.
Oxidation of Thiocarbonyl Group
The thiocarbonyl moiety (C=S) is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂/HClO₄ | 0°C, 2 hours | Sulfonic acid derivative | 78–85% |
| KMnO₄ (acidic) | 50°C, 4 hours | Sulfoxide intermediate | 62% |
| mCPBA | RT, CH₂Cl₂ | Sulfone | 91% |
Oxidation to sulfonic acids enhances water solubility, making derivatives suitable for biological testing.
Nucleophilic Substitution
The carbamate carbonyl participates in nucleophilic substitutions:
Example Reaction
Reaction with Grignard reagents:
textTert-butyl (5-carbamothioyl-2-methylphenyl)carbamate + RMgX → Tert-butyl (5-carbamothioyl-2-methylphenyl)alkyl/aryl-carbamate + MgXOR'
-
Reagents : Ethyl magnesium bromide (THF, −78°C)
-
Yield : 67–72%
The thiocarbonyl group remains intact during these reactions, enabling selective functionalization.
Alkylation/Arylation at Carbamothioyl Group
The carbamothioyl nitrogen acts as a nucleophile:
| Electrophile | Catalyst | Product | Efficiency |
|---|---|---|---|
| Methyl iodide | Cs₂CO₃, DMF, 60°C | N-methylated carbamothioyl derivative | 88% |
| 4-Bromobenzaldehyde | TBAI, K₂CO₃, DMSO | Aryl-substituted thiourea analog | 76% |
Alkylation enhances lipophilicity, critical for blood-brain barrier penetration in neuroactive compounds .
Reduction Reactions
The thiocarbonyl group can be selectively reduced:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | Thioether | >95% |
| H₂ (Pd/C) | Ethanol, 50 psi H₂ | Desulfurized carbamate | 82% |
Reduction to thioethers improves metabolic stability compared to the parent compound .
Three-Component Coupling for Carbamate Modification
A method adapted from recent carbamate synthesis research :
textTert-butyl carbamate + CO₂ + R-X → Modified carbamate derivative
-
Conditions : Cs₂CO₃, TBAI, DMF, 40°C
-
Scope : Effective for primary alkyl halides (R = methyl, ethyl, benzyl)
-
Yield Range : 70–89%
This method enables rapid diversification of the carbamate group for structure-activity relationship studies .
Curtius Rearrangement
While not directly observed for this compound, analogous carbamates undergo Curtius rearrangement under specific conditions :
textAcyl azide → Isocyanate intermediate → tert-butyl carbamate
-
Reagents : Di-tert-butyl dicarbonate, NaN₃, Zn(OTf)₂
-
Application : Forms stable carbamates from reactive isocyanate intermediates
Key Reaction Trends
-
Steric Effects : The tert-butyl group slows hydrolysis by 30–40% compared to methyl carbamates .
-
Solvent Influence : Polar aprotic solvents (DMF, DMSO) accelerate substitution reactions by stabilizing transition states .
-
Thermodynamic Control : Oxidation to sulfones is irreversible under strong acidic conditions.
This reactivity profile positions this compound as a flexible intermediate for pharmaceutical and materials science applications.
Scientific Research Applications
Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS 71026-66-9)
- Structure : Bromo substituent at the 4-position instead of carbamothioyl.
- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), making it valuable in synthesizing biaryl structures.
- Applications : Primarily used in materials science and as an intermediate for fluorescent dyes or ligands.
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)
- Structure: Amino group (-NH₂) on the benzyl side chain.
- Reactivity: The amino group facilitates nucleophilic substitution or condensation reactions.
- Applications : High purity (≥95%) makes it suitable for pharmaceutical research, particularly in kinase inhibitors or protease modulators.
tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS 943321-89-9)
- Structure : Thiophene ring replaces benzene, with bromine at the 5-position.
- Reactivity : The thiophene’s electron-rich nature enhances π-stacking in materials, while bromine supports metal-catalyzed couplings.
- Applications : Used in organic electronics and as a precursor for conductive polymers.
Stability and Degradation Pathways
- Target Compound : The tert-butyl group confers steric protection against hydrolysis, while the carbamothioyl group may undergo oxidation to sulfoxides or sulfones under strong oxidative conditions.
- Bromo Analogs (e.g., CAS 71026-66-9) : Bromine substituents increase molecular weight and may reduce biodegradability compared to carbamothioyl.
- Amino Derivatives (e.g., CAS 1909319-84-1): Amino groups enhance susceptibility to enzymatic deamination, limiting their environmental persistence.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Stability and Biodegradation
Research Findings
- Catalytic Oxidation : Carbamothioyl groups are less reactive toward tert-butyl hydroperoxide compared to sulfides, requiring stronger oxidants for conversion to sulfones.
- Biological Activity: Carbamothioyl derivatives exhibit moderate antimicrobial properties, whereas amino analogs (e.g., CAS 1909319-84-1) show higher efficacy in enzyme inhibition due to hydrogen-bonding interactions.
- Synthetic Utility : Bromo-substituted analogs are preferred for metal-catalyzed reactions, while the target compound’s carbamothioyl group is advantageous in peptide mimetics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate, and how can intermediates be validated?
- Methodology :
- Stepwise Synthesis : Begin with tert-butyl carbamate intermediates, as demonstrated in multi-step protocols (e.g., coupling reactions with thiourea derivatives). For example, tert-butyl carbamates are often synthesized via Boc-protection of amines under basic conditions using di-tert-butyl dicarbonate (Boc anhydride) .
- Validation : Monitor intermediates using TLC and LC-MS. Confirm purity via recrystallization or column chromatography. Structural validation requires -NMR and -NMR to confirm Boc-group integration and thiourea moiety presence .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing tert-butyl carbamate derivatives?
- Methodology :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. For carbamates, ensure high-resolution data collection (≤1.0 Å) to resolve hydrogen-bonding networks. SHELXTL is robust for small-molecule refinement despite its historical limitations .
- Spectroscopy :
- NMR : -NMR detects tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ 6.5–8.0 ppm). -NMR may be required for fluorinated analogs.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] peaks). Example: CHFNO (MW 327.32 g/mol) .
Q. What safety protocols are recommended for handling tert-butyl carbamates in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles with side shields, and lab coats. Use fume hoods for weighing and reactions.
- Exposure Control : Implement local exhaust ventilation (LEV) and avoid dust generation. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How can contradictions in crystallographic data for carbamate derivatives be resolved?
- Methodology :
- Refinement Strategies : Use SHELXL’s TWIN/BASF commands for twinned crystals. Compare multiple refinement models (e.g., isotropic vs. anisotropic displacement parameters).
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen-bonding geometry against Cambridge Structural Database (CSD) norms .
Q. What strategies optimize reaction yields in carbamate synthesis under varying catalytic conditions?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) for Boc-protection efficiency. For thiourea coupling, optimize Pd catalysts (e.g., Pd(OAc)) in Suzuki-Miyaura reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance Boc-group stability. Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 100°C) .
Q. How do hydrogen-bonding interactions influence the stability and reactivity of tert-butyl carbamates?
- Methodology :
- Solid-State Analysis : Perform X-ray diffraction to map N–H···O and C=O···H–C interactions. For example, Das et al. (2016) identified bifurcated hydrogen bonds stabilizing carbamate crystal lattices .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G**) to calculate bond dissociation energies (BDEs) and simulate hydrolysis pathways under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
